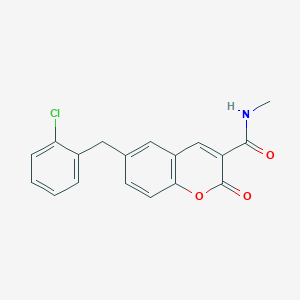

1-(methylsulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

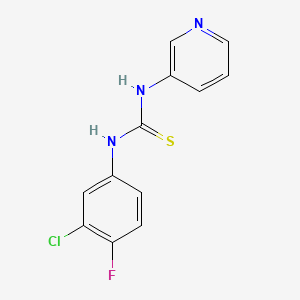

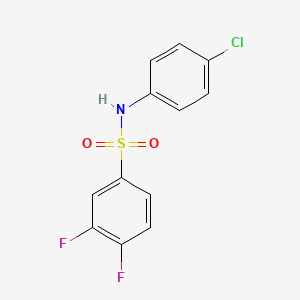

The synthesis of 1-(methylsulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine and related compounds involves multi-step reactions. Starting from organic acids, these compounds are synthesized through esterification, hydrazidation, and subsequent cyclization to form 1,3,4-oxadiazole derivatives. These derivatives are further reacted with bromomethyl phenylsulfone piperidine in the presence of DMF and sodium hydride to yield the target compounds. This process is characterized by its ability to produce various derivatives with potential biological activities, as demonstrated in the synthesis and evaluation of similar compounds (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds has been elucidated using modern spectroscopic techniques. These include 1H-NMR, IR, and mass spectral data, which confirm the presence of the 1,3,4-oxadiazole ring and piperidine moiety in the synthesized compounds. Crystal structure studies and DFT calculations have provided insights into the reactive sites and the nature of molecular interactions within the crystal lattice, emphasizing the stable chair conformation of the piperazine ring in related structures (Kumara et al., 2017).

Chemical Reactions and Properties

Chemical properties of these compounds are influenced by the functional groups present, particularly the sulfonyl and oxadiazole groups. These functionalities contribute to the compounds' reactivity, enabling further chemical modifications and interactions with biological targets. The sulfonamide linkage plays a crucial role in the metabolic stability and bioactivity of these compounds, as observed in various studies examining their antibacterial and anticancer potentials (Khalid et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for the compound's application and bioavailability. These characteristics depend on the molecular structure, particularly the substituents on the oxadiazole ring and piperidine moiety, affecting the compound's overall polarity and intermolecular interactions. The crystal packing and hydrogen bonding patterns, as revealed in X-ray diffraction studies, further inform the compound's physical stability and solubility (Naveen et al., 2015).

Chemical Properties Analysis

The chemical behavior of 1-(methylsulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine derivatives is shaped by their ability to undergo various chemical reactions, including interactions with enzymes and receptors. Their bioactivity is significantly influenced by the chemical structure, particularly the presence of the sulfonyl and oxadiazole groups, which are pivotal for binding to biological targets and exerting therapeutic effects. The synthesis and structure-activity relationship studies highlight the importance of molecular design in enhancing the compound's selectivity and potency (Rehman et al., 2018).

Eigenschaften

IUPAC Name |

5-(1-methylsulfonylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-21(18,19)17-9-7-12(8-10-17)14-15-13(16-20-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYASLWNYUMYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)

![N-cyclohexyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5836759.png)

![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)